(S)-(+)-3-Chloro-1,2-propanediol

Overview

Description

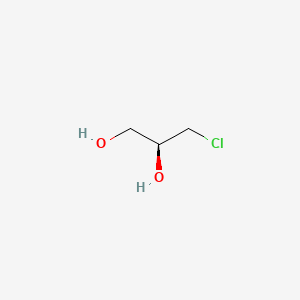

(S)-(+)-3-Chloro-1,2-propanediol is a chiral organic compound with the molecular formula C3H7ClO2. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structure. The compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to a three-carbon chain, making it a versatile building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-3-Chloro-1,2-propanediol can be synthesized through several methods. One common approach involves the chlorination of glycerol. This reaction typically uses hydrochloric acid or thionyl chloride as the chlorinating agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of lipases, are employed to convert racemic mixtures into the desired (S)-enantiomer. This method is preferred due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-3-Chloro-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3-chloro-1,2-propanediol, which lacks the chiral center.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form glycidol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 3-chloro-2-hydroxypropanoic acid.

Reduction: Formation of 1,2-propanediol.

Substitution: Formation of glycidol.

Scientific Research Applications

Pharmaceutical Development

(S)-(+)-3-Chloro-1,2-propanediol serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of:

- Guaifenesin : A medication used as an expectorant.

- Atorvastatin : A statin drug used to lower cholesterol levels.

- Iohexol : A contrast medium used in medical imaging.

These applications highlight its significance in developing drugs that target specific therapeutic areas .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its preservative and stabilizing properties. It enhances the shelf life and safety of personal care products. Its effectiveness as a stabilizer helps maintain the consistency and texture of formulations such as lotions, creams, and shampoos .

Food Industry

This compound is also employed as a food additive. It acts as a stabilizer and emulsifier, improving the texture and consistency of processed foods. However, it is important to note that this compound has been identified as a contaminant in hydrolyzed vegetable proteins and soy sauce, necessitating careful regulation of its concentration in food products .

Biochemical Research

Researchers use this compound in biochemical studies to investigate enzyme activity and metabolic pathways. Its role in understanding biological processes makes it a valuable tool for scientists exploring cellular metabolism and enzymatic functions .

Polymer Chemistry

In polymer chemistry, this compound is involved in producing specialty polymers. These polymers exhibit unique properties that are beneficial for various industrial applications, including coatings and adhesives .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds/Products |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Guaifenesin, Atorvastatin, Iohexol |

| Cosmetic | Preservative and stabilizer | Lotions, creams |

| Food Industry | Stabilizer and emulsifier | Processed foods |

| Biochemical Research | Studies on enzyme activity | Metabolic pathway research |

| Polymer Chemistry | Production of specialty polymers | Coatings, adhesives |

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the synthesis of atorvastatin using this compound as an intermediate. The research outlined the efficiency of this compound in producing high yields of atorvastatin with minimal side reactions.

Case Study 2: Food Safety

Research conducted on the levels of this compound in hydrolyzed vegetable proteins revealed significant contamination levels that raised concerns regarding food safety standards. Regulatory measures were suggested to monitor and control its concentration in food products to ensure consumer safety.

Case Study 3: Biochemical Pathways

An investigation into the effects of this compound on enzyme activity showed that it inhibited certain glycolytic enzymes in rat models. This study provided insights into its potential effects on metabolic processes and highlighted the need for further research into its biochemical interactions .

Mechanism of Action

The mechanism of action of (S)-(+)-3-Chloro-1,2-propanediol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or industrial processes.

Comparison with Similar Compounds

®-(-)-3-Chloro-1,2-propanediol: The enantiomer of (S)-(+)-3-Chloro-1,2-propanediol, which has different optical activity and potentially different biological effects.

Glycidol: A related compound formed through the substitution of the chlorine atom with a hydroxyl group.

1,2-Propanediol: A reduction product of this compound, lacking the chiral center.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a chlorine atom and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

(S)-(+)-3-Chloro-1,2-propanediol, commonly referred to as 3-MCPD, is a chlorinated compound that has garnered attention due to its biological activity and potential health implications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

3-MCPD is a by-product formed during the processing of certain foods, particularly in the chemical refining of oils. It can also be found in various food products such as baked goods, dairy products, and processed meats. The compound exists as two enantiomers: this compound and (R)-(-)-3-chloro-1,2-propanediol, with differing biological activities.

Toxicological Effects

Research indicates that 3-MCPD exhibits several toxicological effects, particularly on reproductive health and kidney function:

- Spermatotoxicity : Studies have shown that administration of 3-MCPD leads to decreased testosterone secretion and impaired sperm glycolysis. For instance, a study demonstrated that daily subcutaneous injections of 6.5 mg/kg body weight in rats resulted in reduced activity of glycolytic enzymes in testicular tissues . Additionally, the compound was found to decrease RNA and protein levels in the testes and epididymis .

- Kidney Damage : Intraperitoneal injections of 100 mg/kg body weight caused acute glomerular nephritis in male rats, characterized by increased diuresis and the presence of calcium oxalate crystals in urine . Higher doses led to severe proteinuria and glucosuria .

The mechanisms underlying the biological activity of 3-MCPD include:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit key glycolytic enzymes such as glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase through its metabolite, beta-chlorolactate .

- Alteration of Cellular pH : Reduced H+-ATPase expression in the cauda epididymis has been linked to altered pH levels, which may contribute to its spermatotoxic effects .

Animal Studies

Several studies have investigated the effects of 3-MCPD on different animal models:

- Long-term Exposure : In a study involving Fischer 344 rats exposed to varying concentrations (0, 100, 300, or 500 mg/L) for 90 days, no significant neuromotor deficits were observed; however, male rats exhibited higher mortality rates and severe testicular degeneration at higher doses .

- Dermal Exposure : A long-term dermal application study on Swiss mice showed no significant changes in health parameters; however, local sarcomas were noted at injection sites .

| Study Type | Dose (mg/kg) | Duration | Key Findings |

|---|---|---|---|

| Subcutaneous Injection | 6.5 | Daily for 9 days | Decreased sperm glycolysis; reduced testosterone |

| Intraperitoneal Injection | 100 | Single dose | Acute kidney damage; proteinuria |

| Long-term Gavage | 30 or 60 | 72 weeks | Testicular degeneration; increased mortality |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (S)-(+)-3-Chloro-1,2-propanediol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended in poorly ventilated areas due to inhalation risks .

- Storage: Store in sealed containers at room temperature, away from oxidizers and heat sources. Ensure secondary containment to manage leaks .

- Emergency Measures: For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What analytical methods are validated for quantifying this compound in complex matrices like biological tissues?

Answer:

- GC-MS with Derivatization: Extract tissue samples (e.g., liver, kidney) using ethyl acetate, purify with adsorbents (e.g., graphitized carbon black), and derivatize with heptafluorobutyric anhydride. Optimize chromatographic conditions (e.g., column: DB-5MS) to achieve detection limits of 0.8 ng/g .

- LC-MS/MS for Esters: For diesters in oils, use Accucore VDX columns with ESI ionization and isotope-labeled internal standards (e.g., ³H-labeled analogs). Validate recovery rates (60–94%) and matrix effects (<10%) .

Q. How is this compound synthesized enantioselectively for chiral reagent applications?

Answer:

- Enzymatic Resolution: Use Corynebacterium sp. strain N-1074 cell extracts to dehalogenate 1,3-dichloro-2-propanol into (R)-3-Chloro-1,2-propanediol. Optimize pH (7.0–8.0) and temperature (30–40°C) to achieve >90% enantiomeric excess .

- Solid-Base Catalysis: React 3-chloro-1,2-propanediol with methylamine (1:8 molar ratio) at 60°C under 0.20 MPa pressure for 3.5 hours, yielding 3-methylamino-1,2-propanediol with 91.9% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo models for this compound?

Answer:

- Metabolic Profiling: Compare hydrolysis rates of 3-MCPD esters in intestinal Caco-2 cells (in vitro) versus rat models. Use UPLC-MS to identify metabolites like β-chlorolactic acid, which may explain differential nephrotoxicity .

- Dose-Response Analysis: Conduct time-course studies (e.g., 20 mg/kg oral gavage in rats) to track tissue-specific accumulation. Note that peak concentrations in testes/kidneys occur at 2 hours post-exposure, stabilizing after 12 hours .

Q. What molecular mechanisms underlie the antifertility effects of this compound in male mammalian models?

Answer:

- Spermatozoa Targeting: The compound inhibits glycolysis in sperm by irreversibly binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupting ATP production and motility. Validate via enzyme activity assays using purified GAPDH .

- Epididymal Toxicity: Histochemical studies in rats show vacuolation of epididymal epithelial cells and reduced luminal sperm counts. Use immunohistochemistry to confirm oxidative stress markers (e.g., elevated 8-OHdG) .

Q. How can researchers optimize derivatization protocols for detecting trace 3-MCPD esters in food matrices?

Answer:

- Silylation vs. Acylation: Compare trimethylsilyl (TMS) and heptafluorobutyryl (HFBA) derivatization efficiencies. HFBA provides lower detection limits (0.010 mg/kg) for diesters in vegetable oils due to enhanced MS ionization .

- Matrix Cleanup: For lipid-rich samples, employ QuEChERS extraction with PSA/C18 adsorbents to reduce co-eluting triglycerides. Validate recovery rates (85–102%) across spiked concentrations .

Q. What experimental designs are recommended for studying the carcinogenic potential of this compound?

Answer:

- Chronic Exposure Models: Administer 10–50 ppm via drinking water to B6C3F1 mice over 24 months. Monitor tumor incidence via histopathology, focusing on renal tubules and thyroid follicles .

- Genotoxicity Assays: Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 mix). Negative results in bacterial assays but positive in micronucleus tests suggest clastogenic, non-mutagenic mechanisms .

Q. Methodological Challenges & Data Interpretation

Q. How should researchers address discrepancies in reported bioaccumulation rates across tissues?

Answer:

- Tissue-Specific Half-Lives: In rats, the compound’s half-life in testes (8–12 hours) exceeds that in blood (2–4 hours). Use compartmental pharmacokinetic models to adjust for lipid solubility and blood-tissue barrier permeability .

- Species Variability: Compare rodent data with in vitro human hepatocyte models to assess metabolic scaling. Human CYP2E1 enzymes show 30% lower hydrolysis rates of 3-MCPD esters than rat homologs .

Q. What strategies improve the enantiomeric purity of synthetic this compound?

Answer:

- Chiral Chromatography: Use Chiralcel OD-H columns with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rates (1.0 mL/min) to achieve baseline resolution (R > 1.5) .

- Crystallization Techniques: Recrystallize racemic mixtures in ethyl acetate at −20°C. Monitor optical rotation ([α]D = +0.9° for S-enantiomer) to verify purity >98% .

Properties

IUPAC Name |

(2S)-3-chloropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60827-45-4 | |

| Record name | (+)-3-Chloro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60827-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chlorohydrin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060827454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-CHLOROHYDRIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227BD3H6H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.